![molecular formula C11H17ClN2O B3308577 N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride CAS No. 938515-49-2](/img/structure/B3308577.png)
N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, refractive index, specific rotation, and others. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Cyclizations : Research conducted by Vaickelionienė et al. (2005) focuses on synthesizing a series of compounds related to beta-alanines, including N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. They explored reactions with urea or potassium thiocyanate to obtain a variety of pyrimidinediones and their analogues. This study provides significant insights into the methods for synthesizing similar compounds (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Structural Analysis : Szafran et al. (2013) conducted a detailed study on the structure of dimethylphenyl betaine hydrochloride using X-ray diffraction, DFT calculations, NMR, and FTIR spectra. Their work provides crucial information about the structural characteristics of compounds similar to N
1-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride (Szafran, Katrusiak, Dega-Szafran, & Kowalczyk, 2013).Spectroscopic and Theoretical Studies : A 2015 study by Szafran et al. presented spectroscopic and theoretical analysis of bis(dimethylphenyl betaine) hydrochloride monohydrate, exploring its optimized structure and interactions at the molecular level. This research is pertinent for understanding the molecular behavior of similar compounds (Szafran, Komasa, & Dega-Szafran, 2015).
Application in Catalytic Reactions : Cui et al. (2006) discovered that N,N-Dimethyl-beta-alanine is an effective ligand in palladium-catalyzed Heck reactions, showcasing the utility of beta-alanine derivatives in catalysis. This indicates potential applications of N
1-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride in similar reactions (Cui, Li, Tao, Xu, Li, Liu, & Guo, 2006).Antiproliferative Activity : Schlitzer and Dahse (2000) explored the antiproliferative activity of N-acyl-beta-alanine amides, demonstrating the significance of certain molecular features for such activity. This research hints at potential biomedical applications of related compounds (Schlitzer & Dahse, 2000).
Protonation and Mass Spectroscopic Studies : Turpeinen et al. (1988) studied the protonation and mass spectroscopic characteristics of a compound similar to N
1-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride. Their research contributes to understanding the physical and chemical properties of such compounds (Turpeinen, Ruotsalainen, Pehkonen, Lajunen, & Karjalainen, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-(2,4-dimethylphenyl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRNNMKIXEMQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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